MAO-A Inhibitory Potency: Defined Place in the Pharmacological Spectrum Between Irreversible and Reversible Inhibitors
This compound exhibits a measurable but moderate inhibitory activity against human monoamine oxidase A (MAO-A) with an IC50 of 13 µM (1.30E+4 nM), as determined in a recombinant enzyme assay using baculovirus-infected BTI-TN-5B1-4 cell microsomes [1]. This potency is approximately 5,000-fold lower than the irreversible MAO-A inhibitor clorgyline (IC50 = 2.4 nM to 19.5 nM) [2] and roughly 2-fold weaker than the reversible clinical inhibitor moclobemide (IC50 = 6.1 µM) . The activity is sufficient for use as a tool compound in assays requiring a low-to-moderate MAO-A inhibition window, but it is not suitable for applications demanding potent, selective MAO-A blockade.
| Evidence Dimension | Inhibition of human recombinant MAO-A |
|---|---|
| Target Compound Data | IC50 = 13 µM (1.30E+4 nM) |
| Comparator Or Baseline | Clorgyline: IC50 = 2.4-19.5 nM; Moclobemide: IC50 = 6.1 µM |
| Quantified Difference | 5,000-fold less potent than clorgyline; 2.1-fold less potent than moclobemide |
| Conditions | Human MAO-A expressed in baculovirus-infected insect cells; activity measured via H2O2 production [1] |
Why This Matters
This quantified activity profile distinguishes the compound as a weak MAO-A inhibitor, informing its appropriate application as a control or reference point rather than a lead candidate in neuropharmacology screening cascades.
- [1] BindingDB. (n.d.). BDBM50013747 (CHEMBL3264959): Affinity data for human MAO-A inhibition. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50013747 View Source
- [2] BRENDA Enzyme Database. (n.d.). EC 1.4.3.4 - Monoamine oxidase. Clorgyline IC50 values. Retrieved from https://www.brenda-enzymes.org/ View Source
